4-(3,5-Dimethylbenzyl)piperidine
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Overview
Description
4-(3,5-Dimethylbenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylbenzyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dimethylbenzyl chloride and piperidine.
Nucleophilic Substitution: The 3,5-dimethylbenzyl chloride undergoes a nucleophilic substitution reaction with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-60°C) for several hours until the reaction is complete.
Purification: The product is then purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylbenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: The compound can undergo substitution reactions where the piperidine ring or the benzyl group is modified using different reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce different functional groups onto the piperidine ring or benzyl group.
Scientific Research Applications
4-(3,5-Dimethylbenzyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Chemical Research: The compound is used in the development of new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylbenzyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.
3,5-Dimethylbenzylamine: A compound with a similar benzyl group but without the piperidine ring.
N-Benzylpiperidine: A compound with a benzyl group attached to the piperidine ring but without the dimethyl substitutions.
Uniqueness
4-(3,5-Dimethylbenzyl)piperidine is unique due to the presence of both the piperidine ring and the 3,5-dimethylbenzyl group. This combination imparts specific chemical properties and potential applications that are not found in the similar compounds listed above. The dimethyl substitutions on the benzyl group can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H21N |
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Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-[(3,5-dimethylphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H21N/c1-11-7-12(2)9-14(8-11)10-13-3-5-15-6-4-13/h7-9,13,15H,3-6,10H2,1-2H3 |
InChI Key |
OJEKRZUCLOCNDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2CCNCC2)C |
Origin of Product |
United States |
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